Enasidenib-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

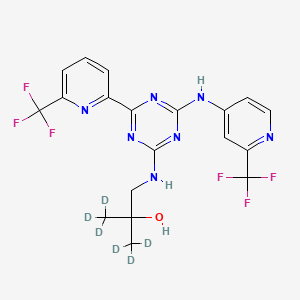

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H17F6N7O |

|---|---|

Molecular Weight |

479.4 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-[[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]methyl]propan-2-ol |

InChI |

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)/i1D3,2D3 |

InChI Key |

DYLUUSLLRIQKOE-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Enasidenib-d6

This technical guide provides a comprehensive overview of the synthesis and purification of Enasidenib-d6, a deuterated isotopologue of the isocitrate dehydrogenase 2 (IDH2) inhibitor, Enasidenib. This document is intended for researchers, scientists, and drug development professionals.

Enasidenib is an oral, targeted therapy approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the IDH2 gene.[1][2] The deuterated analog, this compound, is a valuable tool in pharmacokinetic and metabolic studies.

Mechanism of Action

Mutations in the IDH2 enzyme lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG) from α-ketoglutarate.[3] Elevated levels of 2-HG inhibit histone and DNA demethylases, leading to epigenetic dysregulation and impaired hematopoietic differentiation.[2] Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and promoting the differentiation of leukemic cells.[3][4]

Figure 1: Signaling pathway of Enasidenib's inhibitory action on mutant IDH2.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the assembly of the substituted triazine core. The key to producing the deuterated analog is the synthesis of the deuterated side-chain precursor, 2-amino-2-(methyl-d3)-1-propanol-d3 (4).

Proposed Synthetic Workflow

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-1,1,1-trideuterio-2-(trideuteriomethyl)propan-2-ol (2)

-

Materials: Acetone-d6, Nitromethane, Sodium Hydroxide, Diethyl Ether, Hydrochloric Acid.

-

Procedure: To a cooled (0 °C) solution of acetone-d6 (1.0 eq) and nitromethane (1.2 eq) in diethyl ether, a solution of sodium hydroxide (1.5 eq) in water is added dropwise. The reaction is stirred at room temperature for 24 hours. The layers are separated, and the aqueous layer is acidified with hydrochloric acid and extracted with diethyl ether. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the product.

Step 2: Synthesis of 2-Amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol (3)

-

Materials: 2-Nitro-1,1,1-trideuterio-2-(trideuteriomethyl)propan-2-ol, Palladium on Carbon (10%), Methanol, Hydrogen gas.

-

Procedure: The nitro compound (1.0 eq) is dissolved in methanol, and palladium on carbon is added. The mixture is hydrogenated at 50 psi for 12 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the deuterated amino alcohol.

Step 3: Synthesis of this compound (6)

-

Materials: Cyanuric chloride, 2-(Trifluoromethyl)pyridin-4-amine, 6-(Trifluoromethyl)pyridin-2-amine, 2-Amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol, Diisopropylethylamine (DIPEA), Dioxane.

-

Procedure:

-

To a solution of cyanuric chloride (1.0 eq) in dioxane at 0 °C, a solution of 2-(trifluoromethyl)pyridin-4-amine (1.0 eq) and DIPEA (1.1 eq) in dioxane is added. The reaction is stirred for 4 hours.

-

Next, a solution of 6-(trifluoromethyl)pyridin-2-amine (1.0 eq) and DIPEA (1.1 eq) in dioxane is added, and the mixture is heated to 50 °C for 12 hours.

-

Finally, 2-amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol (1.2 eq) and DIPEA (1.5 eq) are added, and the reaction is heated to 100 °C for 24 hours.

-

The reaction mixture is cooled, and the solvent is removed. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

-

Summary of Synthetic Parameters

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Expected Yield (%) |

| 1 | Nitroaldol Reaction | Acetone-d6, Nitromethane, NaOH | Diethyl Ether/Water | 0 to RT | 24 | 70-80 |

| 2 | Reduction | Pd/C, H₂ | Methanol | RT | 12 | 85-95 |

| 3a | Nucleophilic Substitution | Cyanuric Chloride, Pyridinamine A | Dioxane | 0 | 4 | >90 (in situ) |

| 3b | Nucleophilic Substitution | Pyridinamine B | Dioxane | 50 | 12 | >90 (in situ) |

| 3c | Nucleophilic Substitution | Deuterated Amino Alcohol | Dioxane | 100 | 24 | 50-60 (overall) |

Purification of this compound

High-performance liquid chromatography (HPLC) is the preferred method for the final purification of this compound to achieve high purity suitable for analytical and biological studies.

HPLC Purification Protocol

A validated HPLC method for the simultaneous quantification of Enasidenib and other IDH inhibitors has been reported and can be adapted for the purification of this compound.[5]

-

Sample Preparation: The crude product is dissolved in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water or DMSO. The solution is filtered through a 0.22 µm filter before injection.

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as an X-Terra Phenyl column, is suitable.[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.[5]

-

Detection: UV detection at a wavelength of 265 nm is appropriate for monitoring the elution of this compound.[5]

-

Summary of HPLC Purification Parameters

| Parameter | Condition |

| Column | X-Terra Phenyl, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Purity | >98% |

Conclusion

This technical guide outlines a proposed synthetic route and a detailed purification protocol for this compound. The synthesis leverages a deuterated starting material to introduce the isotopic labels, followed by a convergent assembly of the triazine core. The purification via HPLC ensures a high degree of purity, making the final compound suitable for its intended use in research and development. The provided methodologies and data serve as a valuable resource for scientists engaged in the synthesis of isotopically labeled drug molecules.

References

- 1. Enasidenib - Wikipedia [en.wikipedia.org]

- 2. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]

- 3. Enasidenib, a targeted inhibitor of mutant IDH2 proteins for treatment of relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Validated HPLC method for simultaneous quantification of mutant IDH1/2 inhibitors (enasidenib, ivosidenib and vorasidenib) in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Enasidenib-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Enasidenib-d6, a deuterated internal standard for the selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), Enasidenib. This document is intended to support researchers and drug development professionals in the accurate quantification and analysis of Enasidenib in various experimental settings.

Quantitative Data Summary

While a specific Certificate of Analysis for this compound is not publicly available, the following table summarizes the typical specifications based on a Certificate of Analysis for Enasidenib from MedchemExpress and general quality control parameters for deuterated standards.[1]

| Parameter | Specification | Method |

| Identity | ||

| Appearance | White to off-white solid | Visual Inspection |

| Mass Spectrum | Consistent with the structure of this compound | Mass Spectrometry |

| 1H NMR Spectrum | Consistent with the structure of this compound | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Purity | ||

| Purity by LC-MS | ≥98% | Liquid Chromatography-Mass Spectrometry |

| Isotopic Purity | ≥99% Deuterium incorporation | Mass Spectrometry or NMR |

| Physical Properties | ||

| Molecular Formula | C19H11D6F6N7O | - |

| Molecular Weight | 479.42 | - |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis of this compound. These protocols are based on established methods for the analysis of Enasidenib.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is suitable for the quantification of this compound and Enasidenib in biological matrices.

-

Chromatographic System:

-

HPLC System: A validated HPLC system capable of gradient elution.

-

Column: Atlantis dC18 column (or equivalent).

-

Mobile Phase:

-

A: 0.2% Formic acid in water

-

B: Acetonitrile

-

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometer:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Monitored Ion Transitions:

-

Enasidenib: m/z 474.0 → 267.1[2]

-

This compound: The precursor ion will be shifted by +6 Da (m/z 480.0). The product ion may be the same or shifted depending on the location of the deuterium labels. A suitable product ion would be determined during method development.

-

-

Internal Standard: Warfarin (m/z 309.2 → 251.3) can be used if this compound is the analyte.[2] When this compound is used as the internal standard for Enasidenib quantification, no additional internal standard is needed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrument: 500 MHz NMR Spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

1H NMR: The spectrum is expected to be similar to that of Enasidenib, with the absence of signals corresponding to the six deuterated positions.

-

13C NMR: The spectrum will be consistent with the structure, with potential splitting of carbon signals adjacent to the deuterated positions.

-

19F NMR: The spectrum will confirm the presence and chemical environment of the trifluoromethyl groups.

Visualizations

Experimental Workflow for Certificate of Analysis

The following diagram illustrates a typical workflow for the generation of a Certificate of Analysis for a reference standard like this compound.

Caption: Experimental Workflow for this compound Certificate of Analysis.

Enasidenib Mechanism of Action: Inhibition of Mutant IDH2 Signaling

Enasidenib is a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). In cancer cells with IDH2 mutations, the mutant enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic changes that block cellular differentiation.[3] Enasidenib inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[3][4]

Caption: Signaling Pathway of Enasidenib in IDH2-Mutant Cells.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Quantitative analysis of enasidenib in dried blood spots of mouse blood using an increased-sensitivity LC-MS/MS method: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Enasidenib, a targeted inhibitor of mutant IDH2 proteins for treatment of relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Enasidenib-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Enasidenib-d6, a deuterated analog of the isocitrate dehydrogenase 2 (IDH2) inhibitor, Enasidenib. This document outlines the significance of isotopic purity, the methodologies for its determination, and presents representative data for this compound. Furthermore, it details the mechanism of action of Enasidenib and provides a generalized workflow for the assessment of isotopic enrichment.

Introduction to Enasidenib and the Role of Deuteration

Enasidenib is a first-in-class, oral, selective inhibitor of the mutant IDH2 enzyme.[1] In certain hematologic malignancies, such as acute myeloid leukemia (AML), mutations in the IDH2 gene lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[2] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation.[2][3] Enasidenib targets and inhibits the mutant IDH2 protein, thereby reducing 2-HG levels and promoting the differentiation of leukemic cells.[4]

Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profile of a drug. This modification can lead to stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, which may slow down metabolic processes, leading to increased drug exposure and potentially improved efficacy and safety profiles. This compound is a deuterated version of Enasidenib, with six deuterium atoms incorporated into its structure.

Quantitative Analysis of Isotopic Purity

The isotopic purity of a deuterated compound is a critical quality attribute, as it defines the percentage of the molecule that contains the desired number of deuterium atoms. The presence of incompletely deuterated or non-deuterated species can impact the drug's performance and safety. While specific batch data is proprietary, the following table represents typical specifications for the isotopic purity of this compound.

| Isotopic Species | Description | Representative Abundance (%) |

| d6 | Fully deuterated Enasidenib | ≥ 98% (typically >99%) |

| d5 | Enasidenib with five deuterium atoms | < 2% |

| d4 | Enasidenib with four deuterium atoms | < 0.5% |

| d3 | Enasidenib with three deuterium atoms | < 0.1% |

| d2 | Enasidenib with two deuterium atoms | < 0.1% |

| d1 | Enasidenib with one deuterium atom | < 0.1% |

| d0 | Non-deuterated Enasidenib | < 0.1% |

Note: This data is representative and may vary between different batches and suppliers.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on high-resolution analytical techniques. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS separates ions based on their mass-to-charge ratio (m/z) with high precision. This allows for the differentiation of isotopologues, which are molecules that differ only in their isotopic composition. The relative abundance of each isotopologue is used to calculate the isotopic purity.

Methodology:

-

Sample Preparation: this compound is dissolved in a suitable organic solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL. The stock solution is further diluted to a working concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

-

Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument). The LC method is developed to separate this compound from any potential impurities.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Range: m/z 100-1000.

-

Resolution: Set to a high resolving power (e.g., > 60,000) to resolve the isotopic peaks.

-

-

Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative intensity of the signals corresponding to the d6, d5, d4, etc., isotopologues. The isotopic purity is calculated based on the relative peak areas of these species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, ¹H NMR can be used to quantify the degree of deuteration by observing the reduction in the signal intensity at the positions where hydrogen has been replaced by deuterium. ²H NMR can directly detect the deuterium nuclei.

Methodology:

-

Sample Preparation: A known quantity of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, Chloroform-d) in an NMR tube.

-

¹H NMR Analysis:

-

A quantitative ¹H NMR spectrum is acquired.

-

The integrals of the signals corresponding to the protons at the sites of deuteration are compared to the integrals of signals from protons in the non-deuterated parts of the molecule. The reduction in the integral value at the deuterated positions is used to calculate the percentage of deuteration.

-

-

²H NMR Analysis:

-

A ²H NMR spectrum is acquired to confirm the positions of deuteration. The presence of signals in the ²H spectrum corresponds to the locations of the deuterium atoms.

-

Visualizations

Enasidenib Signaling Pathway

The following diagram illustrates the mechanism of action of Enasidenib in inhibiting mutant IDH2 and promoting cellular differentiation.

Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG and restoring normal cell differentiation.

Experimental Workflow for Isotopic Purity Determination

The following diagram outlines the general workflow for the determination of isotopic purity of a deuterated compound using LC-MS.

Caption: Workflow for determining isotopic purity via LC-MS.

Conclusion

The isotopic purity of this compound is a critical parameter that is rigorously controlled to ensure its quality and performance. The use of high-resolution analytical techniques such as mass spectrometry and NMR spectroscopy allows for the precise quantification of the isotopic distribution. This technical guide provides a comprehensive overview of the analytical methodologies and the underlying mechanism of action of Enasidenib, serving as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]

- 3. Enasidenib in patients with mutant IDH2 myelodysplastic syndromes: a phase 1 subgroup analysis of the multicentre, AG221-C-001 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Enasidenib-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Enasidenib-d6 as an internal standard in the quantitative bioanalysis of the anticancer drug Enasidenib. While Enasidenib targets the mutant isocitrate dehydrogenase 2 (IDH2) enzyme in cancer cells, its deuterated analog, this compound, serves a critical function in the analytical laboratory, ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies. This document will detail the principles of its use, present representative experimental protocols, and illustrate the underlying therapeutic mechanism of Enasidenib.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry (MS)-based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1][2] this compound is the SIL-IS for Enasidenib. The fundamental principle behind its use lies in the near-identical physicochemical properties of the deuterated and non-deuterated forms of the molecule.

This compound and Enasidenib exhibit virtually identical chromatographic retention times, extraction recoveries, and ionization efficiencies in the mass spectrometer.[1] However, due to the incorporation of six deuterium atoms, this compound has a higher mass-to-charge ratio (m/z) than Enasidenib. This mass difference allows the mass spectrometer to distinguish between the analyte (Enasidenib) and the internal standard (this compound).

By adding a known amount of this compound to each sample at the beginning of the analytical process, it experiences the same potential for loss or variability as the analyte during all stages of sample preparation and analysis. This includes protein precipitation, liquid-liquid extraction, and potential ion suppression or enhancement in the MS source. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant even if sample loss occurs, leading to highly reliable and reproducible results.

Bioanalytical Method for Enasidenib Quantification

While a specific published study detailing the use of this compound was not identified, the following protocol represents a validated LC-MS/MS method for the quantification of Enasidenib in plasma, adapted to incorporate this compound as the internal standard. This protocol is based on established methods for Enasidenib analysis.[3][4][5]

Experimental Protocol

Sample Preparation:

-

To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix for 30 seconds.

-

Add 500 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 95% A, decrease to 5% A over 3 min, hold for 1 min, return to 95% A and equilibrate for 1 min. |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Enasidenib MRM Transition | m/z 474.2 → 267.1 |

| This compound MRM Transition (Predicted) | m/z 480.2 → 273.1 |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

Quantitative Data from a Representative Study

The following table summarizes the validation parameters from a published study on Enasidenib quantification, which demonstrates the expected performance of such an assay.[5]

| Parameter | Result |

| Linearity Range | 1.0 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | 2.25 - 8.40% |

| Inter-day Precision (%RSD) | 3.94 - 5.46% |

| Accuracy (%RE) | -1.44 to 2.34% |

| Extraction Recovery | > 85% |

Therapeutic Mechanism of Action of Enasidenib

Enasidenib is a targeted therapy for patients with relapsed or refractory acute myeloid leukemia (AML) who have a mutation in the isocitrate dehydrogenase 2 (IDH2) gene.

Mutations in the IDH2 enzyme lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including TET2 and histone demethylases. This results in hypermethylation of DNA and histones, which in turn blocks the differentiation of myeloid precursor cells, contributing to the development of AML.

Enasidenib is a selective inhibitor of the mutant IDH2 enzyme. By blocking the production of 2-HG, Enasidenib restores normal epigenetic regulation, allowing for the differentiation of leukemic blasts into mature myeloid cells.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantitative analysis of Enasidenib in a biological matrix using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Enasidenib in biological matrices. Its mechanism of action as an internal standard is based on its near-identical chemical and physical properties to the analyte, differing only in mass. This allows it to compensate for variability throughout the analytical process, ensuring the reliability of data in critical studies such as pharmacokinetics. The therapeutic mechanism of Enasidenib, involving the inhibition of mutant IDH2 and the subsequent induction of myeloid differentiation, highlights the importance of targeted therapies in oncology. The combination of a potent therapeutic agent and a robust bioanalytical method using a stable isotope-labeled internal standard is crucial for the successful development and clinical application of new cancer treatments.

References

- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validated LC-MS/MS Method for Simultaneous Quantitation of Enasidenib and its Active Metabolite, AGI-16903 in Small Volume Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of UPLC-MS/MS Method for Determination of Enasidenib in Rat Plasma and Its Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Enasidenib-d6

For researchers, scientists, and drug development professionals, obtaining high-quality, well-characterized stable isotope-labeled compounds is crucial for accurate and reliable experimental results. This in-depth technical guide provides an overview of commercial suppliers of Enasidenib-d6, a deuterated analog of the isocitrate dehydrogenase 2 (IDH2) inhibitor Enasidenib, and outlines key technical information relevant to its use in research and development.

Introduction to Enasidenib and its Deuterated Analog

Enasidenib is a targeted therapy approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the IDH2 gene. It functions by inhibiting the mutant IDH2 enzyme, leading to a decrease in the oncometabolite 2-hydroxyglutarate (2-HG) and inducing myeloid differentiation. This compound is a stable isotope-labeled version of Enasidenib where six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool for a variety of research applications, particularly in pharmacokinetic and metabolic studies.

Commercial Suppliers of this compound

The primary commercial supplier identified for this compound is MedchemExpress. Below is a summary of the available product information.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |

| MedchemExpress | This compound | HY-18690S | 2095569-76-7 | C₁₉H₁₁D₆F₆N₇O | 479.41 |

Note: While other suppliers for the non-deuterated Enasidenib exist, such as AdooQ Bioscience and Cayman Chemical, MedchemExpress is the specifically identified commercial source for this compound.

Technical Specifications and Data

Purity and Isotopic Enrichment

For any research application, the purity and isotopic enrichment of a stable isotope-labeled compound are critical parameters. While a specific certificate of analysis for this compound from MedchemExpress was not publicly available, a representative certificate of analysis for their non-deuterated Enasidenib (HY-18690) indicates a purity of 99.90% as determined by LCMS.[1] Researchers should request a lot-specific certificate of analysis for this compound upon inquiry or purchase to obtain precise data on its chemical purity and, importantly, its isotopic enrichment. Isotopic enrichment is typically determined by mass spectrometry and indicates the percentage of the deuterated compound relative to the unlabeled and other partially labeled species.

Solubility

Based on the data for the non-deuterated form, Enasidenib exhibits solubility in DMSO.[2] It is expected that this compound will have similar solubility characteristics.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 91.67 | 193.65 |

| Ethanol | 100.0 | 211.25 |

Data for non-deuterated Enasidenib from MedKoo Biosciences.[2]

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Enasidenib concentrations in biological matrices (e.g., plasma, tissues). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample processing and instrument response.

General Protocol for a Pharmacokinetic Study using LC-MS/MS

Below is a generalized workflow for a pharmacokinetic study of Enasidenib in a preclinical model, utilizing this compound as an internal standard.

A validated UPLC-MS/MS method for the determination of Enasidenib in rat plasma has been published.[3] This method utilizes diazepam as an internal standard; however, for enhanced accuracy, this compound would be the preferred internal standard. The published method monitors the mass transition pairs of m/z 474.2 → 456.1 and m/z 474.2 → 267.0 for Enasidenib under positive ion electrospray ionization (ESI) conditions.[3] For this compound, the precursor ion would be shifted to approximately m/z 480.2, and appropriate product ions would need to be determined through infusion experiments.

Signaling Pathway of Enasidenib

Enasidenib targets the mutant IDH2 enzyme, which plays a crucial role in the metabolic reprogramming of cancer cells. The following diagram illustrates the simplified signaling pathway affected by Enasidenib.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enasidenib, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.co.uk]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Enasidenib-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Enasidenib-d6, a deuterated analog of Enasidenib, a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. This document outlines its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Data Presentation

Quantitative data for Enasidenib and its deuterated form are summarized in the table below for direct comparison.

| Property | Enasidenib | This compound |

| CAS Number | 1446502-11-9 | 2095569-76-7[1] |

| Molecular Formula | C₁₉H₁₇F₆N₇O | C₁₉H₁₁D₆F₆N₇O |

| Molecular Weight | 473.38 g/mol | 479.42 g/mol |

Mechanism of Action: Signaling Pathway

Mutations in the IDH2 gene are found in approximately 12% of patients with acute myeloid leukemia (AML).[2] These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3][4] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations, histone and DNA hypermethylation, and a block in cellular differentiation.[2]

Enasidenib selectively inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels. This restores normal histone and DNA methylation patterns, thereby inducing differentiation of leukemic blasts into mature myeloid cells.[1][2]

References

In-Depth Technical Guide: Solubility of Enasidenib-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Enasidenib-d6, a deuterated isotopologue of the mutant isocitrate dehydrogenase 2 (IDH2) inhibitor, Enasidenib. Due to the limited availability of specific solubility data for the deuterated form, this guide presents data for Enasidenib, which is expected to have very similar solubility characteristics in organic solvents. Deuteration typically has a minimal impact on the physicochemical property of solubility in organic media. This document also includes detailed experimental protocols for solubility determination and a visualization of the relevant signaling pathway.

Core Topic: Solubility of this compound

Enasidenib is an orally available, small-molecule inhibitor of mutated IDH2 enzymes, which are prevalent in certain cancers such as acute myeloid leukemia (AML). The deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies. Understanding its solubility is critical for in vitro assay development, formulation, and various analytical methodologies.

Data Presentation: Solubility of Enasidenib

The following table summarizes the available quantitative solubility data for the non-deuterated form, Enasidenib, in common organic solvents.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Citation |

| Dimethyl Sulfoxide (DMSO) | ≥47.3 | - | [1] |

| Dimethyl Sulfoxide (DMSO) | 91.67 | 193.65 | [2] |

| Ethanol (EtOH) | ≥22.9 | - | [1] |

| Ethanol (EtOH) | 100.0 | 211.25 | [2] |

Note: The molecular weight of Enasidenib is 473.37 g/mol . The molecular weight of this compound will be slightly higher due to the six deuterium atoms.

Experimental Protocols

A detailed methodology for determining the solubility of a compound like this compound is crucial for reproducible research. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the organic solvent is of high purity and degassed to prevent bubble formation.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Addition of Solvent: Accurately add a known volume of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant of each vial using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved solid particles.

-

Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-established calibration curve of known concentrations of this compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor.

Mandatory Visualizations

Signaling Pathway of Mutant IDH2 and Inhibition by Enasidenib

Mutations in the IDH2 enzyme lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[3] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[3] Enasidenib is a targeted inhibitor of the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[4][5]

References

A Comprehensive Technical Guide to the Storage and Stability of Enasidenib Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, stability, and analytical methodologies related to Enasidenib, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. While this guide focuses on Enasidenib, the principles and protocols outlined herein are directly applicable to its deuterated analogue, Enasidenib-d6, which is often used as an internal standard in analytical studies.

Introduction

Enasidenib (formerly AG-221) is an oral therapeutic agent approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[1][2][3][4][5] The IDH2 mutation leads to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which promotes hypermethylation of DNA and histones, ultimately blocking cellular differentiation.[6] Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and inducing myeloid differentiation.[6][7][8] Understanding the storage and stability of the active pharmaceutical ingredient (API) is critical for ensuring its quality, efficacy, and safety in both research and clinical applications.

Storage and Handling of Enasidenib Powder

Proper storage and handling are paramount to maintaining the integrity of Enasidenib powder. The following recommendations are based on information provided by various suppliers.

Table 1: Recommended Storage Conditions for Enasidenib Powder

| Condition | Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 1 year |

| -20°C | 6 months |

Source: MedChemExpress Safety Data Sheet.[9][10]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9]

-

Avoid the formation of dust and aerosols.[9]

-

Keep the container tightly sealed in a cool, dry, and well-ventilated place.[9][11]

-

Protect from direct sunlight and sources of ignition.[9]

Stability Profile of Enasidenib

A forced degradation study has been conducted to establish the intrinsic stability of Enasidenib and to identify its degradation products. This is essential for developing stability-indicating analytical methods.

3.1. Forced Degradation Studies

Enasidenib was subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines Q1A and Q1B (R2).

Table 2: Summary of Forced Degradation Studies of Enasidenib

| Stress Condition | Observations | Degradation Products Identified |

| Hydrolytic | ||

| Acidic (e.g., 0.1 N HCl) | Significant degradation | DP-I, DP-III, DP-IV |

| Basic (e.g., 0.1 N NaOH) | Significant degradation | DP-I, DP-III |

| Neutral (Water) | No significant degradation | - |

| Oxidative | ||

| 3% H₂O₂ | Significant degradation | DP-II, DP-V, DP-VI, DP-VII |

| Photolytic | ||

| UV and Fluorescent Light | Significant degradation | DP-VII, DP-VIII, DP-IX |

| Thermal | ||

| Dry Heat (e.g., 60°C) | No significant degradation | - |

Source: Adapted from Sharma, et al. (2024).

3.2. Degradation Pathway

The degradation of Enasidenib under various stress conditions suggests multiple pathways, including hydrolysis and oxidation. The presence of a secondary amine group also indicates a potential risk for the formation of nitrosamine drug substance-related impurities (NDSRI), which necessitates a risk assessment during drug development.[12]

Below is a logical diagram illustrating the degradation pathways based on the identified degradation products (DPs).

Caption: Enasidenib degradation pathways under different stress conditions.

Analytical Methodologies for Stability Assessment

A validated stability-indicating assay method (SIAM) is crucial for the accurate quantification of Enasidenib in the presence of its degradation products.

4.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method has been developed and validated for the separation and quantification of Enasidenib and its degradation products.

Table 3: HPLC Method Parameters for Enasidenib Stability Testing

| Parameter | Specification |

| Column | Agilent ZORBAX Eclipse Plus C18 |

| Mobile Phase | 0.1% formic acid in Milli-Q water and acetonitrile (gradient) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 270 nm |

Source: Sharma, et al. (2024).

4.2. Liquid Chromatography-Quadrupole Time-of-Flight-High-Resolution Mass Spectrometry (LC/Q-TOF HRMS)

LC/Q-TOF HRMS is employed for the structural characterization and identification of the degradation products of Enasidenib. This technique provides high-resolution mass data, which is essential for elucidating the elemental composition and structure of unknown compounds.

4.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method has also been developed for the quantitative analysis of Enasidenib in biological matrices, such as dried blood spots.[13]

Table 4: LC-MS/MS Method Parameters for Enasidenib Quantification

| Parameter | Specification |

| Chromatography | Atlantis dC18 column |

| Mobile Phase | 0.2% formic acid-acetonitrile (25:75, v/v) |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (Positive) |

| MS/MS Transition | m/z 474.0 → 267.1 |

Source: Penumajji, et al. (2019).[13]

Below is a workflow diagram for a typical stability study of Enasidenib.

Caption: Experimental workflow for an Enasidenib stability study.

Mechanism of Action: Signaling Pathway

Enasidenib targets the mutant IDH2 enzyme, which plays a crucial role in the pathogenesis of IDH2-mutated AML.

Mutations in IDH2 confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[6][7] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET enzymes, leading to DNA and histone hypermethylation and a block in cellular differentiation.[6] Enasidenib is a selective, allosteric inhibitor of the mutant IDH2 enzyme.[1][6] By binding to the mutant enzyme, Enasidenib reduces the production of 2-HG, thereby restoring normal epigenetic regulation and promoting the differentiation of leukemic cells.[6][7]

Caption: Signaling pathway illustrating the mechanism of action of Enasidenib.

Conclusion

This technical guide summarizes the critical aspects of Enasidenib's storage, stability, and the analytical methods used for its characterization. Adherence to the recommended storage conditions is essential for maintaining the quality and stability of Enasidenib powder. The provided information on forced degradation and stability-indicating methods will be invaluable for researchers and drug development professionals in designing and executing robust stability studies. Furthermore, a clear understanding of Enasidenib's mechanism of action provides the necessary context for its application in both preclinical and clinical research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A study to assess the efficacy of enasidenib and risk-adapted addition of azacitidine in newly diagnosed IDH2-mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]

- 7. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. targetmol.com [targetmol.com]

- 12. LC/Q-TOF-MS-based structural characterization of enasidenib degradation products and establishment of a stability-indicating assay method: Insights into chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of enasidenib in dried blood spots of mouse blood using an increased-sensitivity LC-MS/MS method: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Enasidenib vs. Enasidenib-d6: A Technical Deep Dive into Structural Differences and Their Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and potential functional differences between the isocitrate dehydrogenase 2 (IDH2) inhibitor Enasidenib and its deuterated analog, Enasidenib-d6. While specific data for this compound is not publicly available, this document will explore the foundational principles of deuterium substitution and its likely impact on the physicochemical and pharmacokinetic properties of the parent compound, Enasidenib.

Core Structural Differences

Enasidenib is a small molecule inhibitor of the mutant IDH2 enzyme.[1] Its chemical structure is 2-methyl-1-((4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)amino)propan-2-ol.

This compound is a deuterated isotopologue of Enasidenib, meaning one or more hydrogen atoms (¹H) in the Enasidenib molecule have been replaced by deuterium (²H or D), a stable isotope of hydrogen. The primary structural difference lies in the mass of the hydrogen isotopes, with deuterium being approximately twice as heavy as protium (the common isotope of hydrogen). This seemingly subtle change in mass can have significant effects on the chemical and biological properties of the molecule due to the kinetic isotope effect. The C-D bond is stronger and shorter than a C-H bond, which can alter the rate of metabolic processes that involve the cleavage of these bonds.

While the exact positions of deuterium substitution in this compound are not specified in publicly available literature, a patent for deuterated compounds for treating hematologic malignancies suggests the potential for deuterium substitution at various positions on the Enasidenib molecule.

Physicochemical and Pharmacokinetic Properties

Deuteration can influence several key drug properties. The following tables summarize the known quantitative data for Enasidenib. The corresponding data for this compound are not currently available in the public domain.

Table 1: Physicochemical Properties

| Property | Enasidenib | This compound |

| Molecular Formula | C₁₉H₁₇F₆N₇O | Not Available |

| Molecular Weight | 473.38 g/mol | Not Available |

| Solubility | Soluble in DMSO | Not Available |

Table 2: Pharmacokinetic Properties

| Parameter | Enasidenib | This compound |

| Bioavailability | ~57% | Not Available |

| Time to Peak (Tmax) | 4 hours | Not Available |

| Protein Binding | 98.5% | Not Available |

| Volume of Distribution (Vd) | 55.8 L | Not Available |

| Metabolism | Extensively metabolized by multiple CYP and UGT enzymes | Not Available |

| Elimination Half-Life | ~137 hours in AML patients | Not Available |

| Major Metabolite | AGI-16903 (N-dealkylation product) | Not Available |

Signaling Pathway of Enasidenib

Enasidenib is a targeted therapy that specifically inhibits the mutant form of the isocitrate dehydrogenase 2 (IDH2) enzyme. In certain cancers, such as acute myeloid leukemia (AML), a mutation in the IDH2 gene leads to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).[2][3] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET enzymes, which are involved in DNA demethylation. This leads to hypermethylation of DNA and histones, blocking cellular differentiation and promoting leukemogenesis. Enasidenib binds to the mutant IDH2 enzyme and inhibits its neomorphic activity, thereby reducing 2-HG levels and allowing for the differentiation of leukemic blasts into mature myeloid cells.[2][3]

Caption: Enasidenib's mechanism of action in IDH2-mutated cancer cells.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, standard methodologies used for Enasidenib can be adapted for its deuterated analog.

Synthesis of Enasidenib

The synthesis of Enasidenib involves a multi-step process, typically culminating in the coupling of key intermediates. A generalized workflow is presented below. The synthesis of this compound would require the use of deuterated starting materials or reagents at the appropriate steps to introduce deuterium into the desired positions of the final molecule.

Caption: Generalized synthetic workflow for Enasidenib.

In Vitro IDH2 Inhibition Assay

The inhibitory activity of Enasidenib and its deuterated analog against mutant IDH2 can be assessed using an in vitro enzyme assay.

Protocol:

-

Enzyme and Substrates: Recombinant human mutant IDH2 enzyme (e.g., R140Q or R172K) is used. The substrates are α-ketoglutarate and NADPH.

-

Reaction Mixture: The reaction is typically performed in a buffer solution containing the enzyme, NADPH, and varying concentrations of the test compound (Enasidenib or this compound).

-

Initiation and Incubation: The reaction is initiated by the addition of α-ketoglutarate. The mixture is incubated at a controlled temperature (e.g., 37°C).

-

Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the enzyme activity against the inhibitor concentration.

Cell-Based 2-HG Measurement Assay

The cellular activity of Enasidenib can be determined by measuring its effect on 2-HG production in cells expressing mutant IDH2.

Protocol:

-

Cell Culture: A suitable cell line endogenously expressing or engineered to overexpress mutant IDH2 (e.g., TF-1 erythroleukemia cells with IDH2-R140Q) is cultured.

-

Compound Treatment: Cells are treated with various concentrations of Enasidenib or this compound for a specified period (e.g., 24-72 hours).

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells, typically using a methanol/water solution.

-

2-HG Quantification: The concentration of 2-HG in the cell extracts is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The EC₅₀ value (the concentration of the compound that reduces 2-HG production by 50%) is determined.

Pharmacokinetic Studies in Animal Models

To evaluate the in vivo properties of Enasidenib and this compound, pharmacokinetic studies are conducted in animal models (e.g., mice or rats).

Protocol:

-

Animal Dosing: The test compound is administered to the animals via a relevant route (e.g., oral gavage).

-

Blood Sampling: Blood samples are collected at various time points after dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Drug Quantification: The concentration of the parent drug and its major metabolites in the plasma samples is determined using LC-MS/MS.

-

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂) are calculated using appropriate software.

Conclusion and Future Directions

Enasidenib represents a significant advancement in the treatment of IDH2-mutated malignancies. The development of its deuterated analog, this compound, is a logical step in drug optimization, potentially offering improved metabolic stability and a more favorable pharmacokinetic profile. While specific comparative data for this compound is not yet in the public domain, the principles of deuterium substitution suggest that it may exhibit a longer half-life and altered metabolite profile. Further research, including head-to-head preclinical and clinical studies, is necessary to fully elucidate the structural and functional differences between Enasidenib and this compound and to determine the clinical utility of the deuterated compound. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations.

References

- 1. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

Methodological & Application

Application Note: High-Throughput Quantification of Enasidenib in Human Plasma using LC-MS/MS with Enasidenib-d6 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Enasidenib in human plasma. Enasidenib is an inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) used in the treatment of relapsed or refractory acute myeloid leukemia (AML).[1] To ensure the accuracy and precision of the bioanalytical method, a stable isotope-labeled internal standard, Enasidenib-d6, is employed. The method involves a simple protein precipitation for sample preparation followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Enasidenib is a small molecule inhibitor that targets mutated IDH2 enzymes, which are found in some forms of AML. These mutant enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to the pathogenesis of leukemia by altering epigenetic regulation and blocking cellular differentiation. Enasidenib inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels and inducing differentiation of leukemic cells.

Accurate measurement of Enasidenib concentrations in patient plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Signaling Pathway of Enasidenib

Caption: Mechanism of action of Enasidenib in inhibiting mutant IDH2.

Experimental Protocol

Materials and Reagents

-

Enasidenib reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

LC-MS/MS Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Standard Solutions Preparation

-

Enasidenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Enasidenib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Enasidenib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

-

Add 50 µL of blank plasma, calibration standard plasma, QC plasma, or unknown plasma sample to the appropriately labeled tubes.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank.

-

Add 200 µL of acetonitrile to all tubes to precipitate proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Enasidenib.

LC-MS/MS Parameters

| Parameter | Value |

| LC System | |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 20 |

| 1.5 | 95 |

| 2.0 | 95 |

| 2.1 | 20 |

| 3.0 | 20 |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Source Temperature | 500°C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 60 psi |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| Enasidenib | 474.2 |

| This compound (IS) | 480.2 |

Note: The MRM transition for this compound is a hypothetical value based on the addition of 6 Daltons to the parent and a major fragment of Enasidenib. This should be experimentally determined.

Method Validation Results

The method was validated according to the FDA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

| Analyte | Linear Range (ng/mL) | r² |

| Enasidenib | 1 - 2000 | >0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (1600 ng/mL).

| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 1 (LLOQ) | ≤ 8.5 | 95.0 - 105.0 | ≤ 9.0 | 94.0 - 106.0 |

| 3 (Low) | ≤ 7.0 | 96.5 - 104.0 | ≤ 7.5 | 95.5 - 104.5 |

| 100 (Mid) | ≤ 5.5 | 98.0 - 102.0 | ≤ 6.0 | 97.0 - 103.0 |

| 1600 (High) | ≤ 5.0 | 98.5 - 101.5 | ≤ 5.5 | 98.0 - 102.0 |

Recovery and Matrix Effect

The extraction recovery of Enasidenib was determined to be consistent and reproducible across the QC levels. The matrix effect was found to be negligible, with the ion suppression or enhancement being within acceptable limits.

| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| 3 (Low) | 92.5 ± 4.1 | 98.2 ± 3.5 |

| 1600 (High) | 94.1 ± 3.8 | 99.5 ± 2.9 |

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of Enasidenib in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery. The short run time and simple sample preparation make it highly suitable for high-throughput bioanalysis in a regulated environment, supporting pharmacokinetic studies and therapeutic drug monitoring of Enasidenib.

References

Application Note: Quantitative Analysis of Enasidenib in Human Plasma using Enasidenib-d6 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Enasidenib in human plasma using a stable isotope-labeled internal standard, Enasidenib-d6. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical method development for Enasidenib.

Introduction

Enasidenib (Idhifa®) is a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) who have an IDH2 mutation. The mutant IDH2 enzyme neomorphically synthesizes 2-hydroxyglutarate (2-HG), an oncometabolite that leads to DNA and histone hypermethylation, ultimately blocking cellular differentiation. Enasidenib inhibits the mutant IDH2 enzyme, leading to a decrease in 2-HG levels and restoration of normal hematopoietic cell differentiation.

Accurate and precise quantification of Enasidenib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS as it compensates for variability in sample preparation and matrix effects, ensuring the highest level of accuracy and precision.

Signaling Pathway of Enasidenib

Caption: Mechanism of action of Enasidenib.

Experimental Protocols

This protocol is a composite based on validated methods for Enasidenib quantification.[1][2][3]

Materials and Reagents

-

Enasidenib analytical standard

-

This compound internal standard

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Supported Liquid Extraction (SLE) plates or Protein Precipitation (PPT) plates

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Enasidenib and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Enasidenib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

Sample Preparation

Two common sample preparation techniques are described below.

Method 1: Protein Precipitation

-

To 100 µL of human plasma, add 100 µL of the this compound internal standard working solution.

-

Add 300 µL of methanol.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 300 µL of 50:50:0.1 (v/v/v) acetonitrile:water:formic acid.[2]

Method 2: Supported Liquid Extraction (SLE)

-

To 50 µL of human plasma, add 25 µL of the this compound internal standard working solution and 125 µL of water.

-

Load the mixture onto an SLE plate.

-

Elute the analytes twice with 500 µL of methyl tert-butyl ether.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.

-

Reconstitute the residue in acetonitrile:water:formic acid (1000:1000:2 v/v/v).[3]

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Chromolith RP-18e) |

| Mobile Phase A | 0.2% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic (e.g., 15:85, v/v, A:B)[1] |

| Flow Rate | 1.2 mL/min[1] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Enasidenib | m/z 474.1 → 267.2[1] |

| This compound (Proposed) | m/z 480.1 → 273.2 |

| Collision Gas | Argon |

| Source Temperature | 500°C |

Note: The MRM transition for this compound is a proposed transition based on the likely deuteration on the N,N-dimethyl groups and the observed fragmentation of the parent compound. This should be confirmed experimentally.

Quantitative Data

The following tables summarize typical validation parameters for the quantitative analysis of Enasidenib.

Table 1: Calibration Curve and Linearity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Enasidenib | 1.01 - 3023 | > 0.99 |

Data adapted from a study in mice plasma, which is expected to be comparable in human plasma.[1] A lower limit of quantification (LLOQ) of 20 ng/mL has also been reported in human plasma.[3]

Table 2: Precision and Accuracy

| Analyte | QC Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Within-Run Accuracy (% Bias) | Between-Run Accuracy (% Bias) |

| Enasidenib | Low | 4.65 | 9.82 | -2.29 | 2.72 |

| Medium | 5.21 | 7.54 | 1.85 | 0.98 | |

| High | 6.33 | 8.11 | 0.56 | 1.55 |

Data adapted from a study in mice plasma.[1]

Experimental Workflow

References

- 1. Validated LC-MS/MS Method for Simultaneous Quantitation of Enasidenib and its Active Metabolite, AGI-16903 in Small Volume Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic/Pharmacodynamic Evaluation of Ivosidenib or Enasidenib Combined With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed IDH1/2‐Mutant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

Bioanalytical Method Development for Enasidenib using Enasidenib-d6 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development and validation of a bioanalytical method for the quantification of Enasidenib in biological matrices, utilizing its deuterated analog, Enasidenib-d6, as an internal standard (IS). The protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Enasidenib (formerly AG-221) is an oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] It is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[1] Accurate and reliable quantification of Enasidenib in biological samples is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision.

Mechanism of Action

Mutations in the IDH2 enzyme lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation. Enasidenib specifically targets and inhibits the mutant IDH2 protein, thereby reducing 2-HG levels and promoting the differentiation of leukemic blasts into mature myeloid cells.

Signaling Pathway

References

Application Notes and Protocols: Enasidenib-d6 in Pharmacokinetic Studies of Enasidenib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib (Idhifa®) is an oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) who have an IDH2 mutation. The therapeutic efficacy of Enasidenib is linked to its ability to decrease the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby promoting the differentiation of leukemic cells.[1]

Accurate and precise quantification of Enasidenib in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are essential for dose optimization and regulatory submissions. The use of a stable isotope-labeled internal standard, such as Enasidenib-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog closely mimics the physicochemical properties of the analyte, ensuring reliable correction for matrix effects and variability in sample processing and instrument response.

These application notes provide a detailed overview of the use of this compound in the pharmacokinetic analysis of Enasidenib, including a comprehensive experimental protocol for its quantification in plasma, a summary of key pharmacokinetic parameters, and a diagram of the relevant signaling pathway.

Mechanism of Action of Enasidenib

Enasidenib targets mutated IDH2 enzymes, which possess neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation. By inhibiting the mutant IDH2 enzyme, Enasidenib reduces 2-HG levels, restores normal epigenetic regulation, and induces the differentiation of malignant cells.

Figure 1: Signaling pathway of Enasidenib's mechanism of action.

Pharmacokinetic Parameters of Enasidenib in Humans

The pharmacokinetic profile of Enasidenib has been characterized in healthy subjects and in patients with relapsed or refractory AML. The following tables summarize key pharmacokinetic parameters from human studies.

Table 1: Single-Dose Pharmacokinetics of Enasidenib in Healthy Subjects

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·h/mL) | t1/2 (hr) |

| 50 mg | 1003 ± 276 | 4.0 (2.0-8.0) | 26800 ± 8410 | 25.9 ± 7.2 |

| 100 mg | 2010 ± 562 | 4.0 (2.0-8.0) | 59700 ± 16400 | 24.5 ± 5.6 |

| 300 mg | 5860 ± 1530 | 4.0 (2.0-8.0) | 191000 ± 48900 | 28.3 ± 6.9 |

Data are presented as mean ± SD for Cmax, AUC, and t1/2, and as median (range) for Tmax. Data adapted from a study in healthy male subjects.

Table 2: Pharmacokinetic Parameters of Enasidenib in Patients with Relapsed or Refractory AML

| Parameter | Value |

| Dose | 100 mg once daily |

| Median Tmax (hr) | 4.0 |

| Mean Volume of Distribution (Vd/F) (L) | 55.8 |

| Mean Terminal Half-life (t1/2) (hr) | 137 |

| Absolute Bioavailability | ~57% |

| Plasma Protein Binding | 98.5% |

Data compiled from various clinical studies in patients with R/R AML.[1]

Experimental Protocol: Quantification of Enasidenib in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Enasidenib in human plasma using an LC-MS/MS system. While the use of this compound as an internal standard is highly recommended for optimal accuracy and precision, a detailed published protocol explicitly using this compound was not available at the time of writing. The following protocol is adapted from a validated method for Enasidenib quantification that utilizes a different internal standard and represents a robust starting point for method development with this compound.

1. Materials and Reagents

-

Enasidenib reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions

-

Enasidenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Enasidenib in a suitable solvent (e.g., DMSO or methanol).

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

-

Working Solutions: Prepare serial dilutions of the Enasidenib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.

4. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound internal standard working solution in acetonitrile.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

5. LC-MS/MS Conditions

-

Chromatographic Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is recommended.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Enasidenib: m/z 474.2 → 267.0 (quantifier), 474.2 → 456.1 (qualifier)

-